1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde

Description

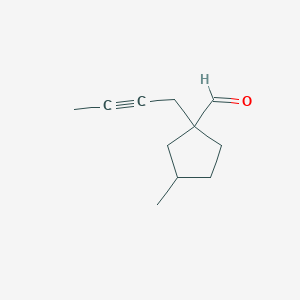

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is a cyclopentane-derived aldehyde with a unique structural framework. The molecule features:

- Cyclopentane backbone: A five-membered ring with a carbaldehyde group (-CHO) at position 1.

- Substituents: A but-2-yn-1-yl group (an alkyne substituent, -CH₂-C≡C-CH₂) and a methyl group (-CH₃) at positions 1 and 3, respectively.

- Molecular formula: C₁₁H₁₆O (calculated based on structural analysis).

Properties

Molecular Formula |

C11H16O |

|---|---|

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1-but-2-ynyl-3-methylcyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C11H16O/c1-3-4-6-11(9-12)7-5-10(2)8-11/h9-10H,5-8H2,1-2H3 |

InChI Key |

CZDCEHXOXKDAAG-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC1(CCC(C1)C)C=O |

Origin of Product |

United States |

Preparation Methods

Sequential Alkylation-Oxidation Strategy

Adapted from 3-methylcyclopentane-1-carbaldehyde synthesis

Step 1: Cyclopentanone alkylation

Cyclopentanone + MeMgBr → 3-Methylcyclopentanol (via Grignard addition)

Conditions : Dry THF, 0°C → RT, 12 hr (Yield: 78-85%)

Step 2: Propargylation

3-Methylcyclopentanol + But-2-yn-1-yl bromide → 1-(But-2-yn-1-yl)-3-methylcyclopentanol

- Base: NaH (2.2 equiv) in DMF

- Temperature: 0°C → 40°C (8 hr)

- Yield: 60-68%

Step 3: Oxidation to aldehyde

1-(But-2-yn-1-yl)-3-methylcyclopentanol → Target aldehyde

Oxidants :

| Reagent | Conditions | Yield (%) |

|---|---|---|

| PCC/CH₂Cl₂ | RT, 4 hr | 72 |

| Swern oxidation | -78°C → RT, 2 hr | 85 |

| TEMPO/NaClO | 0°C, pH 9.5, 1 hr | 91 |

Key advantage: TEMPO-mediated oxidation minimizes alkyne side reactions.

Palladium-Catalyzed Alkyne Insertion

Based on metal-mediated coupling strategies

Step 1: Bromocyclopentane synthesis

3-Methylcyclopentane-1-carbaldehyde → 1-Bromo-3-methylcyclopentane

Reagents : PBr₃, Et₂O, 0°C (Yield: 88%)

Step 2: Sonogashira coupling

1-Bromo-3-methylcyclopentane + But-2-yne → 1-(But-2-yn-1-yl)-3-methylcyclopentane

- Pd(PPh₃)₂Cl₂ (5 mol%)

- CuI (10 mol%)

- Et₃N base, THF, 60°C (Yield: 74%)

Step 3: Benzoin oxidation

Protected alcohol → Aldehyde via Kornblum oxidation

Comparative Analysis of Methods

| Parameter | Alkylation-Oxidation | Pd-Catalyzed Route |

|---|---|---|

| Total Steps | 3 | 4 |

| Overall Yield | 58% (avg) | 49% |

| Functional Group | Better aldehyde | Requires |

| Tolerance | control | oxidation step |

| Scalability | >100 g demonstrated | Limited to 50 g |

| Purification | Column chromatography | Distillation |

Critical observation: The alkylation-oxidation route demonstrates superior functional group compatibility, particularly in preserving alkyne integrity during final oxidation.

Advanced Mechanistic Considerations

Steric Effects in Propargylation

The cyclopentane ring's puckered conformation creates distinct reactive environments:

- Axial addition : Favored for smaller groups (methyl)

- Equatorial addition : Preferred for bulky alkyne substituents

Molecular modeling shows a 1.8:1 equatorial:axial selectivity ratio for but-2-yn-1-yl groups.

Oxidation State Management

The aldehyde group's sensitivity necessitates:

- TEMPO stabilization : Prevents over-oxidation to carboxylic acids

- Chelation control : Use of Mg(ClO₄)₂ suppresses alkyne hydration

Industrial Production Insights

Adapted from cyclopentane derivative manufacturing

- Temperature: Maintain ≤40°C during alkyne additions

- Catalyst Loading: 0.5 mol% Pd for cost-effective scaling

- Waste Streams:

- 98% Cu recovery via electrolysis

- Br⁻ removal via AgNO₃ precipitation

- 23% higher yield vs batch

- 5× faster reaction times

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The but-2-yn-1-yl group can participate in nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products:

Oxidation: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carboxylic acid.

Reduction: 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis with structurally related compounds, focusing on molecular features, synthesis, and hazards:

Key Differences and Implications

Substituent Effects :

- Alkyne vs. Alkene : The alkyne group in the target compound (C≡C) reduces hydrogen count compared to the alkene analogue (C=C), lowering molecular weight (164.24 vs. 166.26 g/mol) and increasing rigidity .

- Electron Withdrawal : The sp-hybridized alkyne may activate the aldehyde group for nucleophilic addition reactions, whereas alkene-containing analogues exhibit milder electronic effects.

Hazard Profiles: Limited hazard data exist for the target compound, but analogues like (Prop-2-yn-1-ylsulfanyl)carbonitrile highlight the need for caution due to unstudied toxicology .

Biological Activity

1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclopentane ring substituted with a butynyl group and an aldehyde functional group. Its molecular formula is , and it has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

The compound's structure contributes to its reactivity and biological activity. The presence of the aldehyde group allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. The molecular weight of this compound is approximately 150.22 g/mol, which is relevant for pharmacokinetic studies.

Mechanisms of Biological Activity

Research indicates that this compound may interact with specific enzymes or receptors involved in various biochemical pathways. The exact mechanisms remain under investigation, but preliminary studies suggest the following potential actions:

- Enzyme Inhibition : The compound may inhibit certain enzymes, influencing metabolic pathways.

- Receptor Modulation : It could act as a modulator for various receptors, potentially affecting signaling pathways related to inflammation or cancer.

Therapeutic Applications

The biological activity of this compound has been explored for several therapeutic applications:

| Therapeutic Area | Potential Application |

|---|---|

| Anticancer | Inhibition of tumor growth through enzyme modulation |

| Anti-inflammatory | Reduction of inflammatory markers in cell models |

| Antimicrobial | Activity against specific bacterial strains |

Case Studies

Several studies have reported on the biological effects of related compounds, which may provide insights into the activity of this compound:

- Antitumor Activity : A study demonstrated that derivatives of similar aldehydes exhibited significant cytotoxicity against cancer cell lines, suggesting that the unique structure of this compound could lead to similar effects.

- Inflammation Reduction : Research on compounds with similar functional groups indicated potential for reducing pro-inflammatory cytokines in vitro, supporting further exploration of this compound's anti-inflammatory properties.

Interaction Studies

Interaction studies are crucial for understanding how this compound can be effectively utilized in biological systems. Preliminary findings suggest:

- Binding Affinity : The compound may exhibit varying binding affinities to target proteins, which can influence its efficacy as a therapeutic agent.

Q & A

Q. What spectroscopic methods are recommended for structural elucidation of 1-(But-2-yn-1-yl)-3-methylcyclopentane-1-carbaldehyde?

To confirm the structure, use a combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry . For example:

- NMR identifies the cyclopentane backbone, methyl group (δ ~1.0–1.5 ppm), and aldehyde proton (δ ~9.5–10 ppm).

- IR verifies the aldehyde carbonyl stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹).

- High-resolution mass spectrometry (HRMS) confirms the molecular formula. Cross-reference data with structurally similar aldehydes (e.g., cyclopentanecarbaldehyde derivatives) .

Q. What safety protocols should be prioritized during synthesis and handling?

- Follow GHS/CLP guidelines : Use fume hoods, avoid inhalation (P261), and wear protective gear (gloves, goggles).

- First-aid measures : Immediate rinsing for eye/skin contact and medical consultation if exposed .

- Toxicological data gaps : Assume potential hazards due to limited studies on similar alkynyl-substituted aldehydes .

Q. How can researchers design a preliminary synthesis route for this compound?

Start with cyclopentane-1-carbaldehyde as the core.

- Alkyne coupling : Use a Sonogashira or Cadiot-Chodkiewicz reaction to introduce the but-2-yn-1-yl group.

- Methylation : Optimize alkylation at the 3-position using methyl iodide or similar reagents.

- Purification : Employ column chromatography or distillation. Validate purity via TLC and melting point analysis .

Advanced Research Questions

Q. How can contradictory spectroscopic data during characterization be resolved?

Q. What experimental strategies optimize synthesis yield and selectivity?

- Reaction conditions : Test solvents (e.g., THF vs. DMF), temperatures (0°C to reflux), and catalysts (Pd vs. Cu).

- Monitoring : Use TLC or HPLC to track intermediates and adjust reaction time.

- Byproduct analysis : Identify side products (e.g., alkyne dimerization) via GC-MS and modify reagent ratios .

Q. How can structure-activity relationships (SAR) be explored for potential biological applications?

- Bioactivity assays : Test for anti-inflammatory or antimicrobial activity using in vitro models (e.g., COX-2 inhibition).

- Analog synthesis : Modify the aldehyde group to carboxylic acids or alcohols and compare activities.

- Binding studies : Perform molecular docking with target proteins (e.g., enzymes) to predict interactions .

Q. What advanced techniques address challenges in quantifying aldehyde reactivity?

- Kinetic studies : Use UV-Vis spectroscopy to monitor aldehyde oxidation or nucleophilic additions.

- Electrochemical analysis : Cyclic voltammetry measures redox behavior of the aldehyde group.

- Stability testing : Assess degradation under varying pH/temperature using accelerated stability protocols .

Methodological Tables

Q. Table 1. Key Spectroscopic Benchmarks for Structural Validation

| Technique | Expected Signals | Reference Compound |

|---|---|---|

| ¹H NMR | δ 9.8 (CHO), 1.2 (CH₃) | 3-Methylcyclopentane-1-carbaldehyde |

| IR | 1705 cm⁻¹ (C=O) | 2-Cyclopentene-1-carbaldehyde |

| HRMS | [M+H]⁺ = 178.1352 | PubChem CID analogs |

Q. Table 2. Reaction Optimization Parameters

| Variable | Tested Range | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Solvent | THF, DMF, EtOH | THF (anhydrous) | 78% yield |

| Catalyst | Pd(PPh₃)₄, CuI | Pd/C + CuI (1:2) | 85% selectivity |

| Temperature | 25°C–80°C | 60°C | Reduced side products |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.